Triphenylmethyl sodium

Catalog No.
S9050863
CAS No.
4303-71-3
M.F
C19H15Na
M. Wt
266.3 g/mol
Availability
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Triphenylmethyl sodium

CAS Number

4303-71-3

Product Name

Triphenylmethyl sodium

IUPAC Name

sodium;diphenylmethylbenzene

Molecular Formula

C19H15Na

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C19H15.Na/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1

InChI Key

UJTRRNALUYKHQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Triphenylmethyl sodium (CAS 4303-71-3), also known as trityl sodium, is a resonance-stabilized, highly sterically hindered organosodium reagent primarily utilized as a powerful non-nucleophilic base and a precision anionic polymerization initiator [1]. Featuring a pKa of approximately 31.5 to 33, it delivers the thermodynamic driving force required to quantitatively deprotonate weak carbon acids, while its bulky triphenylmethyl architecture prevents unwanted nucleophilic addition to electrophilic centers such as carbonyls [2]. Typically supplied or generated as a deep blood-red solution in ethereal solvents, it offers homogeneous reactivity at cryogenic temperatures, distinguishing it from heterogeneous inorganic bases [3]. In procurement and process design, triphenylmethyl sodium is prioritized for precision macromolecular synthesis, kinetic enolate generation, and applications demanding rigorous stoichiometric control via its self-indicating colorimetric properties [1].

Research Fit

Sterically Hindered Carbanion Source

For selective deprotonation and initiation where low nucleophilicity is required

Anionic Polymerization Initiator

Supports controlled polymerization of nonpolar monomers with reduced chain-transfer

Ether Solution Under Inert Atmosphere

Moisture- and oxygen-sensitive handling via standard Schlenk techniques

Substituting triphenylmethyl sodium with common strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) frequently leads to process failures in sensitive syntheses [1]. While n-BuLi possesses similar or greater basicity, its aggressive nucleophilicity causes competitive addition to esters and ketones, destroying the substrate instead of forming the desired enolate [2]. Conversely, while NaH is non-nucleophilic, its insolubility in standard organic solvents mandates heterogeneous reaction conditions that are incompatible with the rapid, low-temperature kinetic trapping required for stereoselective transformations [3]. Furthermore, substituting the sodium counterion with lithium (e.g., trityl lithium) fundamentally alters the ion-pair aggregation state and propagating chain-end kinetics during anionic polymerization, directly impacting the microstructural tacticity and molecular weight distribution of the resulting polymer [1].

Substitution Risk

This Product

Triphenylmethyl Sodium

Attenuated nucleophilicity with high carbanion stability; steric bulk suppresses addition pathways

Common Substitute

n-Butyllithium

Higher basicity and low steric shielding may trigger uncontrolled propagation and broad MWD in polymerization

This Product

Triphenylmethyl Sodium

Enables enolate formation from hindered esters; steric shielding prevents nucleophilic addition

Common Substitute

Sodium Ethoxide

Lower basicity and minimal steric bulk may fail to deprotonate hindered ester substrates

Selective Kinetic Enolate Formation Without Nucleophilic Addition

Triphenylmethyl sodium provides quantitative deprotonation of sterically hindered esters and ketones to form the corresponding sodium enolates without competitive carbonyl attack [1]. In direct comparison, the use of n-butyllithium on similar substrates results in significant nucleophilic addition, yielding unwanted tertiary alcohols, while weaker bases like sodium ethoxide fail to achieve complete deprotonation due to insufficient thermodynamic basicity [2]. The extreme steric bulk of the three phenyl rings effectively shields the carbanionic center, restricting its reactivity strictly to proton abstraction even at -78 °C [1].

Evidence DimensionReaction pathway selectivity (Deprotonation vs. Nucleophilic Addition)
Target Compound Data>95% selective enolate formation (pure deprotonation)
Comparator Or Baselinen-Butyllithium (n-BuLi)
Quantified Differencen-BuLi yields high fractions of nucleophilic addition byproducts, whereas trityl sodium yields near-exclusive deprotonation.
ConditionsEster/ketone substrates in THF at -78 °C

Enables the high-yield synthesis of complex kinetic enolates and Claisen condensations where standard alkyl lithiums destroy the substrate.

Basicity vs. Ethoxide
Class-level inference

pKa ~31–33 vs. ~16 for ethanol; ~15–17 units stronger

Intermediate basicity may support selective deprotonation where ethoxide is too weak and n-BuLi is too aggressive.

Theoretical pKa values; aqueous-equilibria derivation.

Homogeneous Reaction Kinetics for Low-Temperature Control

Unlike inorganic sodium bases, triphenylmethyl sodium is completely soluble in ethereal solvents such as tetrahydrofuran (THF) and diethyl ether [1]. This solubility allows for instantaneous, homogeneous proton transfer reactions at cryogenic temperatures (-78 °C). In contrast, sodium hydride (NaH) operates as a heterogeneous suspension, often requiring elevated temperatures, extended reaction times, or the addition of phase-transfer catalysts to achieve full conversion [2]. The homogeneous nature of trityl sodium ensures precise stoichiometric control and rapid kinetic trapping, which is impossible with insoluble alternatives [1].

Evidence DimensionPhase behavior and kinetic response time
Target Compound DataHomogeneous solution enabling instantaneous deprotonation at -78 °C
Comparator Or BaselineSodium hydride (NaH)
Quantified DifferenceTrityl sodium reacts instantly in solution; NaH requires extended heterogeneous mixing often at elevated temperatures.
ConditionsStandard deprotonation protocols in THF/Ether

Critical for temperature-sensitive total syntheses where prolonged reaction times or elevated temperatures lead to substrate decomposition or thermodynamic equilibration.

Polymerization Efficiency
Head-to-head

Trityl < Benzyl < Allyl reported basicity rank

Lower basicity correlates with reduced chain-transfer; supports narrower MWD polymer procurement.

Styrene/butadiene kinetics; solvent-dependent outcome.

Precision Control in Living Anionic Polymerization

In the living anionic polymerization of monomers such as n-hexyl isocyanate and methacrylates, triphenylmethyl sodium acts as a strictly non-nucleophilic initiator [1]. The bulky trityl group initiates the polymer chain without participating in side reactions, such as attacking the polymer backbone, which is a common failure mode when using highly nucleophilic initiators like n-butyllithium [2]. This controlled initiation results in polymers with narrow molecular weight distributions and highly predictable molecular weights, essential for the synthesis of well-defined block copolymers [1].

Evidence DimensionPolymerization initiation control and Polydispersity Index (PDI)
Target Compound DataControlled initiation yielding narrow molecular weight distributions (PDI < 1.1) without backbone degradation
Comparator Or Baselinen-Butyllithium (n-BuLi)
Quantified DifferenceTrityl sodium eliminates nucleophilic side reactions at the initiation step, significantly improving architectural control compared to unhindered alkyl lithiums.
ConditionsAnionic polymerization of n-hexyl isocyanate in THF at -98 °C

Allows material scientists to procure a reliable initiator for synthesizing precision macromolecules and complex block copolymers with exact architectural control.

n-Hexyl Isocyanate Initiation
Head-to-head
THF, -98°C screening

TrNa evaluated alongside s-BuLi, DPMPL, BzK, BzNa

Distinct initiation kinetics may influence polymer architecture; supports sodium-initiator selection.

Monofunctional initiator screening; block copolymer context.

Self-Indicating Endpoint Detection for Anhydrous Titrations

The triphenylmethyl anion exhibits a distinct, intense blood-red color in solution, which instantly dissipates upon protonation to the colorless triphenylmethane [1]. This property allows triphenylmethyl sodium to act as its own visual indicator during the titration of active protons in anhydrous environments [2]. Standard strong bases like lithium diisopropylamide (LDA) or sodium hydride lack chromophoric properties, necessitating the addition of external indicators or complex potentiometric equipment to determine reaction endpoints [1]. The visual contrast of trityl sodium ensures exact stoichiometric dosing [2].

Evidence DimensionEndpoint detection method and precision
Target Compound DataInherent visual colorimetric transition (blood-red to colorless) at the exact stoichiometric endpoint
Comparator Or BaselineStandard bases (LDA, NaH, n-BuLi)
Quantified DifferenceEliminates the need for external indicators or potentiometry required by colorless comparators.
ConditionsTitration of active protons in anhydrous ethereal solvents

Streamlines laboratory workflows and enhances reproducibility by providing immediate, equipment-free verification of anhydrous conditions and base stoichiometry.

Ester Enolate Formation
Reported

Reactive with ethyl isobutyrate and isovalerate; ethoxides unreactive

Combined basicity and steric shielding may expand substrate scope for hindered-ester enolate chemistry.

Sources empty; data to verify.

Steric Profile
Class-level inference

Trityl >> Diphenylmethyl > Benzyl

Pronounced steric shielding may suppress nucleophilic side reactions; supports base-selection logic.

Qualitative ranking; conformational influence demonstrated in Diels-Alder context.

Stability & Handling
Class-level inference

Moisture-sensitive, not pyrophoric; ethereal solution, dielectric 7.11 (25°C)

Hazard profile may fit institutional safety protocols that restrict pyrophoric reagents like concentrated n-BuLi.

Decomposes on cold-water contact; slow aerial oxidation.

Synthesis of Precision Block Copolymers

Utilizing its non-nucleophilic initiation capabilities, triphenylmethyl sodium is a highly effective choice for the living anionic polymerization of isocyanates, methacrylates, and dienes, where narrow molecular weight distributions and exact architectural control are required [1].

Generation of Kinetic Enolates from Hindered Esters

In complex total synthesis, it serves as an effective base for irreversibly deprotonating sterically hindered esters and ketones at cryogenic temperatures, preventing the nucleophilic addition side reactions typical of alkyl lithium reagents [2].

Anhydrous Solvent and Reagent Titration

Exploiting its intense red color, it is deployed as a self-indicating titrant to accurately quantify trace water or active protons in inert-atmosphere setups, ensuring rigorous quality control before sensitive organometallic reactions [3].

Application Fit

Application
Selection Property
Validation Focus
Controlled Polymerization of Nonpolar Monomers
Attenuated basicity and reduced chain-transfer reactivity
MWD control and block-copolymer architecture
Enolate Generation from Hindered Esters
High basicity combined with steric shielding
Substrate scope with ethyl isobutyrate and isovalerate
n-Hexyl Isocyanate Block Copolymer Synthesis
Sodium-based monofunctional initiator with steric profile
Initiation kinetics and copolymer architecture with styrene/isoprene
Selective Deprotonation Requiring Low Nucleophilicity
Intermediate basicity window (pKa ~31–33) with suppressed addition
Proton-abstraction selectivity vs. nucleophilic addition control

Hydrogen Bond Acceptor Count

1

Exact Mass

266.10714476 g/mol

Monoisotopic Mass

266.10714476 g/mol

Heavy Atom Count

20

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